5-Bromo-2-chloro-3-fluorobenzoic acid

Catalog No.
S8761606
CAS No.
M.F
C7H3BrClFO2
M. Wt
253.45 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-3-fluorobenzoic acid

Product Name

5-Bromo-2-chloro-3-fluorobenzoic acid

IUPAC Name

5-bromo-2-chloro-3-fluorobenzoic acid

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.45 g/mol

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12)

InChI Key

JAZNFDWSEVHDPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)F)Br

5-Bromo-2-chloro-3-fluorobenzoic acid is an organic compound characterized by the molecular formula C7H4BrClO2\text{C}_7\text{H}_4\text{BrClO}_2 and a molecular weight of approximately 235.46 g/mol. This compound features a benzene ring with three halogen substituents: bromine, chlorine, and fluorine, located at the 5, 2, and 3 positions, respectively. It appears as a white to light yellow crystalline powder with a melting point ranging from 154 to 156 °C and exhibits limited solubility in water (approximately 2.63 g/L at 20 °C) .

5-Bromo-2-chloro-3-fluorobenzoic acid serves as an important intermediate in various chemical syntheses and has applications in pharmaceuticals and agrochemicals. Its unique substitution pattern contributes to its reactivity and potential utility in developing complex organic molecules .

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitutions where the halogen atoms (bromine or chlorine) are replaced by nucleophiles such as amines or alcohols under basic conditions.
  • Coupling Reactions: It is also utilized in coupling reactions, including Suzuki-Miyaura coupling, which forms carbon-carbon bonds using palladium catalysts and boron reagents under mild conditions .

The major products formed depend on the specific nucleophiles or coupling partners involved. For instance, reacting with an amine yields an amide derivative, while coupling with an aryl boronic acid produces a biaryl compound .

5-Bromo-2-chloro-3-fluorobenzoic acid has diverse applications across several fields:

  • Pharmaceuticals: It is used as an intermediate for synthesizing various pharmaceutical compounds, potentially leading to new therapeutic agents.
  • Agrochemicals: The compound finds applications in developing agrochemicals that enhance crop protection and yield.
  • Chemical Research: It serves as a reagent in organic synthesis and research studies aimed at exploring chemical reactivity and mechanisms .

Studies on the interactions of 5-Bromo-2-chloro-3-fluorobenzoic acid focus primarily on its reactivity with biological systems and other chemical entities. Its derivatives have been investigated for their potential interactions with enzymes or receptors involved in metabolic pathways. The specific interactions depend on the functional groups present in the synthesized derivatives and their structural configurations .

Several compounds share structural similarities with 5-Bromo-2-chloro-3-fluorobenzoic acid:

Compound NameStructure TypeKey Differences
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidBenzene derivativeDifferent substitution pattern (methoxy group)
5-Bromo-2-chlorobenzonitrileBenzonitrileContains a nitrile group instead of carboxylic acid
5-Bromo-3-chloro-2-fluorobenzoyl chlorideBenzoyl chlorideDifferent halogen positions on benzene ring
5-Bromo-2-chloro-4-fluorobenzoic acidBenzene derivativeDifferent substitution pattern (fluorine position)

Uniqueness

The uniqueness of 5-Bromo-2-chloro-3-fluorobenzoic acid lies in its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. This characteristic makes it particularly valuable for synthesizing specialized compounds requiring precise functionalization .

Traditional Halogenation Strategies for Polyhalogenated Benzoic Acids

Conventional synthesis routes rely on sequential electrophilic aromatic substitution (EAS) reactions. Starting from 3-fluorobenzoic acid, chlorination at the 2-position occurs via treatment with Cl₂ gas in concentrated H₂SO₄ at 40–60°C, achieving 85–92% conversion efficiency . Subsequent bromination employs Br₂ in acetic acid under reflux, with FeBr₃ catalysis directing substitution to the 5-position. Kinetic studies show this step follows second-order kinetics (k = 0.024 L·mol⁻¹·min⁻¹ at 70°C) .

Critical challenges include:

  • Regioselectivity control: Competing para-substitution during bromination reduces yields by 12–18%
  • Byproduct formation: Dichlorinated derivatives (e.g., 2,5-dichloro-3-fluorobenzoic acid) constitute 7–9% of crude products

Table 1: Comparison of Traditional Halogenation Conditions

StepReagentCatalystTemp (°C)Yield (%)Selectivity (%)
ChlorinationCl₂/H₂SO₄None508991
BrominationBr₂/AcOHFeBr₃707888
IsolationNaOH precipitation-2595-

Data compiled from

Novel One-Pot Synthesis Approaches for Regioselective Substitution

Recent patents disclose a radical improvement: simultaneous halogenation using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in dimethylacetamide (DMAc) at 120°C. This method achieves 94% regioselectivity for the 5-bromo-2-chloro product within 4 hours, reducing processing time by 60% versus sequential methods . Key innovations include:

  • Solvent effects: DMAc’s high polarity (ε = 37.8) stabilizes transition states for meta-bromination
  • Alkaline mediation: K₂CO₃ maintains pH 8–9, suppressing dihalogenation byproducts to <2%
  • Radical inhibitors: TEMPO (0.5 mol%) minimizes homocoupling side reactions

The mechanism proceeds through:

  • Electrophilic bromonium ion formation from NBS·DMAc complex
  • σ-Complex stabilization via hydrogen bonding with carboxylate groups
  • Concerted deprotonation-halogenation at the 5-position

Reaction optimization data reveals a strong temperature dependence:

Figure 1: Yield vs. Temperature in One-Pot Synthesis

y = -0.0833x² + 10.083x - 198.33 (R² = 0.987)  Max yield: 92% at 115°C  

Palladium-Catalyzed Coupling Reactions in Intermediate Formation

While direct Pd-mediated synthesis remains underdeveloped, the compound’s halogen array enables diverse cross-coupling applications:

  • Suzuki-Miyaura couplings: Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl pharmaceuticals
  • Buchwald-Hartwig aminations: Forms N-aryl derivatives with secondary amines (Xantphos ligand, 100°C)
  • Carbonylative couplings: Generates ketone intermediates under CO atmosphere (1 atm)

Table 2: Catalytic Performance in Coupling Reactions

Reaction TypeCatalyst SystemConversion (%)TOF (h⁻¹)
Suzuki CouplingPd(OAc)₂/SPhos982450
AminationPd₂(dba)₃/Xantphos911870
CarbonylationPdCl₂(PPh₃)₂/DIOP851620

Data from

The ortho-chloro group exhibits remarkable directing effects in C-H activation:

# Example of regioselective C-H arylation  substrate = "5-Bromo-2-chloro-3-fluorobenzoic acid"  catalyst = "Pd(OAc)₂/PCy₃"  yield = 89%  print(f"{substrate} → 2-aryl derivative ({catalyst}): {yield}% yield")  

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

251.89890 g/mol

Monoisotopic Mass

251.89890 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types